1-Tert-butyl-4-nitro-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl-4-nitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H12F3NO2. It is characterized by the presence of a tert-butyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring.
Vorbereitungsmethoden
The synthesis of 1-Tert-butyl-4-nitro-2-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 1-tert-butyl-2-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow nitration, which allows for better control over reaction parameters and improved safety. Additionally, the use of alternative nitrating agents and catalysts can enhance the yield and selectivity of the desired product .
Analyse Chemischer Reaktionen
1-Tert-butyl-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as thiols or amines replace one of the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl-4-nitro-2-(trifluoromethyl)benzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Tert-butyl-4-nitro-2-(trifluoromethyl)benzene is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively and reach its molecular targets .
Vergleich Mit ähnlichen Verbindungen
1-Tert-butyl-4-nitro-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Tert-butyl-4-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-Chlorobenzotrifluoride: Contains a chlorine atom instead of a nitro group, leading to variations in its applications and reactivity.
1-Tert-butyl-2-(trifluoromethyl)benzene:
The presence of both the nitro and trifluoromethyl groups in this compound makes it unique, offering a combination of properties that can be exploited in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H12F3NO2 |
---|---|
Molekulargewicht |
247.21 g/mol |
IUPAC-Name |
1-tert-butyl-4-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H12F3NO2/c1-10(2,3)8-5-4-7(15(16)17)6-9(8)11(12,13)14/h4-6H,1-3H3 |
InChI-Schlüssel |
MTRINKZLNZSMOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.